Product packaging for 3-Ethyl-5-methylbenzaldehyde(Cat. No.:CAS No. 3132-93-2)

3-Ethyl-5-methylbenzaldehyde

Cat. No.: B3259066
CAS No.: 3132-93-2
M. Wt: 148.20
InChI Key: FDXLWSISHOTIEN-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylbenzaldehyde is a benzaldehyde derivative with the molecular formula C10H12O and a molecular weight of 148.20 g/mol . This compound is offered for research and development purposes and is strictly designated For Research Use Only; it is not intended for diagnostic, therapeutic, or personal use . Researchers can procure this product in various quantities, with common available sizes including 250mg, 500mg, and 1g . As a handling precaution, this substance has associated hazard statements H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn. The recommended shipping and storage conditions are at room temperature . The specific research applications and mechanistic role of this compound are areas for further investigation by the scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B3259066 3-Ethyl-5-methylbenzaldehyde CAS No. 3132-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-9-4-8(2)5-10(6-9)7-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXLWSISHOTIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308577
Record name 3-Ethyl-5-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3132-93-2
Record name 3-Ethyl-5-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3132-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Ethyl 5 Methylbenzaldehyde and Structural Analogs

Direct Synthesis Approaches

Direct synthesis strategies provide efficient pathways to 3-ethyl-5-methylbenzaldehyde by introducing the aldehyde functionality in a single key step, either through oxidation of a methyl or hydroxymethyl group or by direct formylation of the aromatic ring.

Oxidation Pathways to Form Aromatic Aldehydes

The oxidation of substituted toluenes or benzyl (B1604629) alcohols is a fundamental method for preparing aromatic aldehydes. These reactions can be tailored to stop at the aldehyde stage, preventing over-oxidation to the carboxylic acid, by using specific reagents and conditions.

The oxidation of primary benzyl alcohols, such as 3-ethyl-5-methylbenzyl alcohol, is a common and reliable method for the synthesis of the corresponding aldehyde. A variety of oxidizing agents and catalytic systems have been developed to achieve this transformation with high selectivity and yield.

Modern photochemical methods offer a green alternative to traditional heavy-metal oxidants. For instance, Eosin Y can act as a metal-free photocatalyst, utilizing molecular oxygen (O2) as the oxidant under blue LED irradiation to convert primary benzyl alcohols to aldehydes in moderate to excellent yields (68–93%). organic-chemistry.org This method shows good functional-group tolerance and chemoselectivity, favoring the oxidation of benzylic alcohols over aliphatic ones. organic-chemistry.org Similarly, thioxanthenone has been employed as a photocatalyst with air as the oxidant, providing a mild and green protocol for this conversion. rsc.org

Copper-based catalytic systems are also effective. A system using copper(I) iodide (CuI) with TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) and DMAP (4-dimethylaminopyridine) in acetonitrile (B52724) under an oxygen atmosphere can oxidize various substituted benzyl alcohols efficiently. nih.gov This method is noted for its use of inexpensive and commercially available reagents and its ability to avoid over-oxidation to carboxylic acids. nih.gov Other reagents like manganese dioxide (MnO2) are highly selective for oxidizing benzylic or allylic alcohols, though they are often required in large excess. youtube.com

Oxidation Methods for Substituted Benzyl Alcohols

Catalyst/Reagent SystemOxidantConditionsSubstrate ScopeKey FindingsReference
Eosin YO₂Blue LED irradiationPrimary and secondary benzyl alcoholsYields of 68–93%. Electron-donating groups enhance reaction rates. organic-chemistry.org
CuI/TEMPO/DMAPO₂Room temperature, CH₃CNSubstituted benzyl and amino-benzyl alcoholsExcellent yields (up to 88%) without over-oxidation. nih.gov
ThioxanthenoneAir (O₂)Household bulb or sunlightPrimary and secondary benzyl alcoholsGreen protocol with variable yields depending on substrate electronics and sterics. rsc.org
Manganese Dioxide (MnO₂)MnO₂ (stoichiometric)HeatingAllylic and benzylic alcoholsHighly selective but requires a large excess of reagent. youtube.com

The direct catalytic oxidation of the corresponding hydrocarbon, 1-ethyl-3-methylbenzene, presents a more atom-economical route to the aldehyde. These processes often target the benzylic methyl group for selective oxidation.

Composite catalysts, such as those containing cobalt nanoparticles with N-doped carbonaceous particles on a silica (B1680970) support, have been studied for various catalytic transformations, including the amination of aromatic aldehydes, which implies the aldehydes are stable under these conditions. researchgate.netmdpi.com While primarily investigated for reductive amination, the stability and activity of these materials suggest their potential applicability in controlled oxidation reactions. researchgate.netmdpi.com

Metal-free catalytic systems have also been developed. For example, N-alkyl pyridinium (B92312) salts can catalyze the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. rsc.org The catalytic activity is influenced by electronic effects; electron-donating substitutes on the catalyst were found to increase the conversion of p-xylene. rsc.org For the oxidation of various methyl aromatic hydrocarbons like o-xylene (B151617) and p-tert-butyl toluene, conversions as high as 96% and 93%, respectively, have been achieved using this type of catalyst. rsc.org The oxidation of ethylbenzene (B125841) to acetophenone (B1666503) is another well-studied reaction that provides insights into the catalytic oxidation of alkylbenzenes, with various homogeneous and heterogeneous catalysts being developed to improve selectivity. researchgate.netacs.org

Formylation Reactions of Substituted Aromatics

Formylation reactions introduce a formyl group (–CHO) directly onto the aromatic ring. For a substrate like 1-ethyl-3-methylbenzene, the directing effects of the alkyl groups (ortho- and para-directing) will influence the position of the incoming formyl group.

The classical Friedel-Crafts acylation is a cornerstone of aromatic chemistry for introducing a keto-group using an acyl chloride (RCOCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uk However, this method cannot be directly used to synthesize benzaldehydes because the required reagent, formyl chloride (HCOCl), is unstable and decomposes into carbon monoxide (CO) and hydrogen chloride (HCl). quora.com

To circumvent this limitation, several named reactions that act as analogs to Friedel-Crafts formylation have been developed. The Gattermann-Koch reaction, for instance, uses a mixture of carbon monoxide and hydrogen chloride under high pressure with a catalyst of anhydrous aluminum chloride and cuprous chloride. ncert.nic.in This in-situ process generates the necessary electrophile to formylate electron-rich aromatic rings like toluene. ncert.nic.inresearchgate.net For a disubstituted ring like 1-ethyl-3-methylbenzene, this reaction would be expected to yield a mixture of isomeric aldehydes, with the substitution pattern guided by the steric and electronic effects of the ethyl and methyl groups.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.orgwikipedia.orgijpcbs.com The reaction employs a substituted formamide (B127407), typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org These reagents react to form a chloroiminium ion, known as the Vilsmeier reagent, in situ. wikipedia.orgchemistrysteps.com

This Vilsmeier reagent is a mild electrophile that attacks the electron-rich aromatic ring. chemistrysteps.com Given that alkyl groups are electron-donating, 1-ethyl-3-methylbenzene is a suitable substrate for this reaction. The electrophilic substitution leads to an iminium salt intermediate, which is then hydrolyzed during aqueous workup to yield the final aryl aldehyde. jk-sci.comwikipedia.org The reaction is generally favored at the less sterically hindered para position to an activating group. jk-sci.com For 1-ethyl-3-methylbenzene, formylation would likely occur at the positions ortho or para to the activating alkyl groups, leading to a mixture of products including this compound.

Formylation Reactions for Aromatic Compounds

ReactionReagentsElectrophileSubstrate RequirementKey FeaturesReference
Friedel-Crafts Acylation (for Ketones)RCOCl, AlCl₃Acylium ion [R-C=O]⁺Activated or unactivated arenesCannot be used with formyl chloride (unstable). chemguide.co.uk
Gattermann-Koch ReactionCO, HCl, AlCl₃/CuCl[HCO]⁺ (putative)Electron-rich arenes (e.g., toluene)An effective substitute for direct Friedel-Crafts formylation. Requires high pressure. quora.comncert.nic.in
Vilsmeier-Haack ReactionDMF, POCl₃, then H₂OVilsmeier Reagent (chloroiminium ion)Electron-rich arenes and heterocyclesUses mild, stable reagents; formylates activated rings. jk-sci.comwikipedia.orgijpcbs.com

Reduction Pathways

The reduction of specific functional groups on a pre-formed aromatic ring is a direct approach to synthesizing substituted benzaldehydes. Key precursors for these reduction pathways include substituted benzonitriles and carboxylic acid derivatives.

Reduction of Substituted Benzonitriles (e.g., 3-ethyl-5-methylbenzonitrile)

The conversion of a nitrile group to an aldehyde is a valuable synthetic transformation. For a compound like 3-ethyl-5-methylbenzonitrile, this reduction provides a direct route to this compound. Two primary methods are widely employed for this purpose: the Stephen aldehyde synthesis and reduction using diisobutylaluminum hydride (DIBAL-H).

The Stephen aldehyde synthesis involves treating the nitrile with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl). wikipedia.orgchemeurope.comdrugfuture.com This process forms an iminium salt intermediate ([R-CH=NH₂]⁺Cl⁻), which is then hydrolyzed with water to yield the corresponding aldehyde. wikipedia.orgbyjus.comtestbook.com This reaction is generally more efficient for aromatic nitriles than aliphatic ones. wikipedia.orgbyjus.com Substituents on the aromatic ring that increase electron density can facilitate the formation of the key aldimine-tin chloride adduct. wikipedia.org

A more modern and widely used method involves the use of Diisobutylaluminum hydride (DIBAL-H) . commonorganicchemistry.com DIBAL-H is a powerful and bulky reducing agent that can selectively reduce nitriles to aldehydes. masterorganicchemistry.comchemistrysteps.comchemistrysteps.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent the over-reduction of the aldehyde to an alcohol. chemistrysteps.comlibretexts.org The mechanism involves the addition of a hydride from DIBAL-H to the nitrile carbon, forming an imine intermediate which is subsequently hydrolyzed during aqueous workup to release the aldehyde. masterorganicchemistry.comchemistrysteps.com Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄) which reduce nitriles all the way to primary amines, DIBAL-H allows for the isolation of the aldehyde product. masterorganicchemistry.comchemistrysteps.com

MethodKey ReagentsIntermediateKey Features
Stephen Aldehyde SynthesisSnCl₂, HCl, then H₂OIminium saltMore efficient for aromatic nitriles; a classic named reaction. wikipedia.orgdrugfuture.com
DIBAL-H ReductionDIBAL-H, then H₂OImineRequires low temperatures; avoids over-reduction to the amine. commonorganicchemistry.commasterorganicchemistry.com
Reduction of Carboxylic Acid Derivatives to Aldehydes

Carboxylic acid derivatives, such as esters and acyl chlorides, serve as excellent precursors for the synthesis of aldehydes. Direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive than carboxylic acids and tend to be further reduced to alcohols. rsc.org Therefore, a two-step approach is typically employed, where the carboxylic acid is first converted to a more reactive derivative. britannica.comlibretexts.org

Reduction of Esters: Esters can be effectively reduced to aldehydes using DIBAL-H. libretexts.org Similar to nitrile reduction, this reaction is performed at low temperatures (-78 °C) to stop the reaction at the aldehyde stage. libretexts.orglibretexts.org One equivalent of DIBAL-H adds a hydride to the ester carbonyl, forming a stable tetrahedral intermediate which collapses to the aldehyde upon workup. masterorganicchemistry.com This method is a cornerstone of modern organic synthesis for this transformation.

Reduction of Acyl Chlorides: Acyl chlorides are highly reactive and can be reduced to aldehydes using milder, sterically hindered reducing agents. rsc.orglibretexts.org A common reagent for this purpose is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.orglibretexts.org This reagent is less reactive than LiAlH₄, which allows the reduction to be stopped at the aldehyde stage without significant formation of the corresponding alcohol. libretexts.org Another classic method is the Rosenmund reduction , which involves the catalytic hydrogenation of an acyl chloride over a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). ncert.nic.in

PrecursorMethodKey ReagentsNotes
Ester (e.g., Methyl 3-ethyl-5-methylbenzoate)DIBAL-H ReductionDIBAL-HReaction must be kept cold (-78 °C) to prevent over-reduction to the alcohol. libretexts.orglibretexts.org
Acyl Chloride (e.g., 3-Ethyl-5-methylbenzoyl chloride)LiAlH(Ot-Bu)₃ ReductionLiAlH(Ot-Bu)₃A milder hydride reagent that selectively reduces the highly reactive acyl chloride. libretexts.org
Acyl Chloride (e.g., 3-Ethyl-5-methylbenzoyl chloride)Rosenmund ReductionH₂, Pd/BaSO₄ (poisoned catalyst)A classic catalytic hydrogenation method specific to acyl chlorides. ncert.nic.in

Multi-Step Synthesis from Precursors

Synthesizing substituted benzaldehydes often involves building the molecule through a series of reactions, starting from simpler, readily available aromatic compounds. These strategies include formylation reactions on halogenated aromatics, phenols, and anilines.

Strategies Involving Halogenated Aromatic Precursors

Halogenated aromatic compounds, such as 1-bromo-3-ethyl-5-methylbenzene, are versatile precursors for introducing a formyl (-CHO) group. The most common strategy is the Bouveault aldehyde synthesis , which involves the formation of an organometallic intermediate. wikipedia.orgblogspot.com

In this method, the aryl halide is first converted into a Grignard reagent (by reacting with magnesium metal) or an organolithium reagent (by reacting with an organolithium compound like n-butyllithium). wikipedia.orgblogspot.com This highly nucleophilic organometallic species is then reacted with a formylating agent, most commonly an N,N-disubstituted formamide such as N,N-dimethylformamide (DMF). wikipedia.orgcambridge.org The reaction initially forms a hemiaminal intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. wikipedia.orgblogspot.com This one-pot reaction effectively replaces a halogen atom with a formyl group. wikipedia.org

Functionalization of Phenols and Anilines to Benzaldehydes

Phenols and anilines are highly activated aromatic rings, making them suitable substrates for electrophilic aromatic substitution reactions, including formylation. Several classic named reactions are available for this purpose, which would allow the conversion of precursors like 3-ethyl-5-methylphenol (B1664131) or 3-ethyl-5-methylaniline (B3153225) to the target aldehyde.

Reimer-Tiemann Reaction: This reaction is specific for the ortho-formylation of phenols. wikipedia.orgbyjus.combritannica.com It involves treating the phenol (B47542) with chloroform (B151607) (CHCl₃) in a strong basic solution. wikipedia.orgallen.in The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. wikipedia.orgnrochemistry.com While it predominantly gives the ortho-hydroxy benzaldehyde (B42025), it is a key method for formylating phenolic compounds. wikipedia.orgallen.in

Gattermann Reaction: The Gattermann reaction formylates activated aromatic compounds like phenols using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgunacademy.comquora.com Due to the high toxicity of HCN, a modification using zinc cyanide (Zn(CN)₂) is often preferred. wikipedia.org

Vilsmeier-Haack Reaction: This is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds, including phenols and anilines. ijpcbs.comambeed.com The reaction uses a "Vilsmeier reagent," which is an iminium salt typically generated in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃). chemistrysteps.comtcichemicals.comwikipedia.org The electrophilic iminium ion attacks the activated ring, and the resulting intermediate is hydrolyzed to the aldehyde. wikipedia.org

Duff Reaction: The Duff reaction is another method for the formylation of phenols, primarily in the ortho position. wikipedia.orgsynarchive.comwikipedia.org It uses hexamine (hexamethylenetetramine) as the formyl source in an acidic medium like glycerol (B35011) and boric acid or trifluoroacetic acid. wikipedia.orgdrugfuture.com The reaction mechanism is complex, involving the generation of an iminium ion from hexamine that acts as the electrophile. wikipedia.org

ReactionPrecursor TypeKey ReagentsPrimary Regioselectivity
Reimer-TiemannPhenolCHCl₃, strong base (e.g., NaOH)Ortho. wikipedia.orgbyjus.com
GattermannPhenol, AnilineHCN, HCl, AlCl₃ (or Zn(CN)₂)Para to activating group.
Vilsmeier-HaackPhenol, AnilinePOCl₃, DMF, then H₂OPara to activating group. tcichemicals.com
DuffPhenolHexamine, acid (e.g., TFA)Ortho. wikipedia.orgdrugfuture.com

Protection/Deprotection Strategies in Complex Benzaldehyde Syntheses

In the synthesis of complex molecules that contain an aldehyde functional group, it is often necessary to "protect" the aldehyde to prevent it from undergoing unwanted reactions. The aldehyde group is electrophilic and susceptible to attack by nucleophiles and can be oxidized or reduced. youtube.com

The most common strategy for protecting aldehydes is to convert them into acetals . chemistrysteps.comjove.com This is achieved by reacting the aldehyde with two equivalents of an alcohol, or more commonly one equivalent of a diol (like ethylene (B1197577) glycol), under acidic catalysis. acs.org The resulting cyclic acetal (B89532) is stable under neutral, basic, and nucleophilic conditions, as well as in the presence of many oxidizing and reducing agents. jove.comlibretexts.org

Once the desired chemical transformations have been performed on other parts of the molecule, the protecting group can be easily removed. The deprotection of an acetal is accomplished by hydrolysis with aqueous acid, which regenerates the original aldehyde functional group. youtube.comlibretexts.org This protection/deprotection sequence allows for greater synthetic flexibility when building complex molecules containing a benzaldehyde moiety. chemistrysteps.com

Green Chemistry Approaches to this compound Synthesis

The development of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. rjpn.org This section explores sustainable approaches to the synthesis of this compound, focusing on solvent-free and atom-economical methodologies, as well as the use of environmentally benign catalytic systems.

Solvent-Free and Atom-Economical Methodologies

The pursuit of greener chemical processes has led to the development of solvent-free and atom-economical synthetic methods. These approaches are designed to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.comnumberanalytics.com

Solvent-free reactions, as the name suggests, are conducted without a traditional solvent. This approach offers significant environmental benefits by eliminating solvent-related waste, reducing the risk of exposure to hazardous substances, and simplifying product purification. researchgate.net Techniques such as microwave irradiation or ultrasound can be employed to facilitate these reactions, often leading to shorter reaction times and higher yields. rjpn.org For the synthesis of substituted benzaldehydes, solvent-free conditions can be applied to various reaction types, including oxidations and condensations. researchgate.netmisericordia.edu For instance, the oxidation of a precursor like 3-ethyl-5-methylbenzyl alcohol to this compound could potentially be achieved under solvent-free conditions using a solid-supported oxidizing agent or a gaseous oxidant like atmospheric oxygen. misericordia.edu

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comrsc.org An ideal, 100% atom-economical reaction incorporates all atoms from the starting materials into the final product, generating no byproducts. primescholars.com Addition reactions are inherently more atom-economical than substitution or elimination reactions. primescholars.com In the context of synthesizing this compound, a hypothetical atom-economical approach would be the direct carboxylation of 1-ethyl-3-methylbenzene, although this remains a significant synthetic challenge. A more practical approach would involve optimizing existing multi-step syntheses to favor reactions with higher atom economy at each step.

Below is an interactive data table illustrating the concept of atom economy for a hypothetical synthesis of this compound.

Reactant AReactant BProductByproduct(s)% Atom Economy
3-ethyl-5-methylbenzyl alcoholOxygen (O2)This compoundWater (H2O)89.1%
1-bromo-3-ethyl-5-methylbenzeneFormic acidThis compoundHBr64.6%

Note: The table above is illustrative and the % atom economy is calculated based on molecular weights.

Environmentally Benign Catalytic Systems for Aldehyde Formation

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher selectivity, lower energy consumption, and reduced waste generation. numberanalytics.com The development of environmentally benign catalytic systems for the synthesis of aldehydes, including this compound, is an active area of research. nih.govresearchgate.net

One promising avenue is the use of biocatalysts, such as enzymes. nih.gov Alcohol dehydrogenases, for example, can catalyze the oxidation of alcohols to aldehydes with high specificity under mild, aqueous conditions, offering a green alternative to traditional heavy metal-based oxidants. nih.gov The application of such an enzyme could allow for the clean conversion of 3-ethyl-5-methylbenzyl alcohol to the target aldehyde.

Solid acid catalysts, such as zeolites and clays, represent another class of green catalysts. researchgate.net These materials are typically non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying product work-up and minimizing waste. They can be employed in various acid-catalyzed reactions, such as the formylation of aromatic compounds, which could be a potential route to this compound.

Furthermore, recent advancements have highlighted the potential of earth-abundant metal catalysts, such as those based on manganese, for chemoselective hydrogenations. nih.gov While this is more relevant to the reduction of aldehydes, the principles of using non-precious, less toxic metals are central to green catalyst design. For the formation of aldehydes, N-heterocyclic carbenes have been investigated as organic catalysts for the oxidation of benzaldehydes using atmospheric oxygen, which is a highly sustainable oxidant. misericordia.edu

The following interactive data table provides a comparative overview of different catalytic systems that could be applied to the synthesis of substituted benzaldehydes.

Catalytic SystemCatalyst TypeAdvantagesPotential Application in Aldehyde Synthesis
Alcohol DehydrogenaseBiocatalystHigh selectivity, mild reaction conditions, biodegradable. nih.govOxidation of corresponding alcohol.
Zeolites/ClaysSolid Acid CatalystReusable, non-corrosive, easy separation. researchgate.netFormylation of aromatic ring.
Manganese Pincer ComplexesHomogeneous CatalystBased on earth-abundant, non-precious metal. nih.govSelective hydrogenation (reverse reaction).
N-Heterocyclic Carbenes (NHCs)OrganocatalystMetal-free, can utilize atmospheric oxygen as an oxidant. misericordia.eduOxidation of corresponding alcohol.

Chemical Reactivity and Transformation Studies of 3 Ethyl 5 Methylbenzaldehyde

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reactivity and regioselectivity of this process on 3-Ethyl-5-methylbenzaldehyde are dictated by the combined electronic and steric effects of the existing substituents.

Regioselectivity and Electronic Effects of Alkyl and Aldehyde Groups

The substitution pattern in this compound is a result of the competing directing effects of its functional groups. savemyexams.com

Activating Groups (Ortho-, Para-Directors): The ethyl and methyl groups are alkyl groups, which are classified as activating groups. wikipedia.org They donate electron density to the benzene (B151609) ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org These groups direct incoming electrophiles to the positions ortho and para to themselves. savemyexams.comlibretexts.org

Deactivating Group (Meta-Director): The aldehyde (-CHO) group is a moderate deactivating group. It withdraws electron density from the ring via both inductive and resonance effects, making the ring less reactive. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. savemyexams.comwikipedia.org

In this compound, the positions are influenced as follows:

C2: Ortho to the ethyl group and meta to the aldehyde group.

C4: Ortho to the methyl group and para to the ethyl group, but ortho to the aldehyde group.

C6: Ortho to the methyl group and meta to the aldehyde group.

The powerful activating and ortho, para-directing influence of the two alkyl groups generally overrides the deactivating, meta-directing effect of the aldehyde group. The most favored positions for electrophilic attack are C2 and C6, as they are activated by both alkyl groups (ortho to one and para to the other, conceptually) and are meta to the deactivating aldehyde group. The C4 position is also activated by the alkyl groups but is strongly deactivated being ortho to the aldehyde group. Therefore, substitution is strongly favored at the C2 and C6 positions. youtube.com

Mechanistic Investigations of Substitution Patterns

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. rsc.org

Attack by the Electrophile: The π electrons of the aromatic ring attack the electrophile (E⁺), forming a new C-E bond and the arenium ion.

Deprotonation: A weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring.

When considering the nitration of this compound as a representative example, attack at the C2 position is highly favored. The resulting arenium ion is stabilized by resonance, with one particularly stable resonance contributor placing the positive charge on the carbon bearing the ethyl group (a tertiary carbocation). libretexts.org A similar stabilization occurs for attack at the C6 position. In contrast, attack at the C5 position (meta to both alkyl groups) would lead to a less stable intermediate. Attack at the C4 position, while activated by the alkyl groups, would place a positive charge adjacent to the electron-withdrawing aldehyde group, which is destabilizing. This mechanistic insight confirms that electrophilic substitution will predominantly yield 2-substituted and 6-substituted products.

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

The aldehyde functional group is characterized by a polar carbon-oxygen double bond, where the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. jackwestin.com This reactivity is central to many important transformations of this compound.

Grignard Reagent Additions and Subsequent Transformations

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily react with aldehydes to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com The reaction is a classic nucleophilic addition to the carbonyl group. organic-chemistry.org

The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of this compound. This breaks the C=O pi bond and forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. byjus.commasterorganicchemistry.com While the substituents at the 3 and 5 positions introduce some steric hindrance, it is generally not sufficient to prevent the reaction. researchgate.netnih.gov

Grignard Reagent (R-MgX)Subsequent Transformation Product (Secondary Alcohol)
Methylmagnesium bromide (CH₃MgBr)1-(3-Ethyl-5-methylphenyl)ethanol
Phenylmagnesium bromide (C₆H₅MgBr)(3-Ethyl-5-methylphenyl)(phenyl)methanol
Vinylmagnesium bromide (CH₂=CHMgBr)1-(3-Ethyl-5-methylphenyl)prop-2-en-1-ol

This table presents plausible transformations based on established Grignard reaction principles.

Aldol (B89426) Condensation Reactions with Carbonyl Compounds

Aldol condensations are crucial carbon-carbon bond-forming reactions. wikipedia.org When an aromatic aldehyde is reacted with a ketone or another aldehyde that possesses α-hydrogens, the reaction is termed a crossed aldol or Claisen-Schmidt condensation. jackwestin.comlibretexts.orgmiracosta.edu Since this compound lacks α-hydrogens, it can only function as the electrophilic acceptor in these reactions. byjus.com

The reaction is typically base-catalyzed. A base abstracts an acidic α-hydrogen from the enolizable carbonyl partner (e.g., acetone) to form a nucleophilic enolate ion. numberanalytics.com This enolate then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to produce a highly conjugated α,β-unsaturated ketone, which is the final stable product. vedantu.comyoutube.com

Carbonyl Compound (with α-hydrogens)Aldol Condensation Product (α,β-Unsaturated Carbonyl)
Acetone (B3395972)4-(3-Ethyl-5-methylphenyl)but-3-en-2-one
Acetophenone (B1666503)1-(3-Ethyl-5-methylphenyl)-3-phenylprop-2-en-1-one
Cyclohexanone2-[(3-Ethyl-5-methylphenyl)methylene]cyclohexan-1-one

This table presents representative examples of Claisen-Schmidt condensation products.

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak amine base like piperidine. sigmaaldrich.comwikipedia.orgthermofisher.com This reaction is a powerful method for forming carbon-carbon double bonds. researchgate.net

In this reaction, the weak base deprotonates the active methylene compound to generate a stabilized carbanion. This nucleophile then adds to the carbonyl of this compound. The resulting intermediate eliminates water to yield a stable, highly substituted alkene. wikipedia.org

A significant variant is the Doebner modification, which uses malonic acid as the active methylene compound and pyridine (B92270) as both the catalyst and solvent. Under these conditions, the initial condensation product undergoes decarboxylation to afford a cinnamic acid derivative. organic-chemistry.orgrsc.org

Active Methylene CompoundCatalyst/ConditionsKnoevenagel Product
Diethyl malonatePiperidine, heatDiethyl 2-[(3-Ethyl-5-methylphenyl)methylene]malonate
MalononitrilePiperidine2-[(3-Ethyl-5-methylphenyl)methylene]malononitrile
Malonic acidPyridine, heat (Doebner)(E)-3-(3-Ethyl-5-methylphenyl)acrylic acid
Ethyl acetoacetate (B1235776)Piperidine, heatEthyl 2-acetyl-3-(3-ethyl-5-methylphenyl)acrylate

This table illustrates potential products from Knoevenagel condensations with this compound.

Oxidation and Reduction Chemistry

The aldehyde functional group of this compound can be selectively oxidized to the corresponding carboxylic acid, 3-Ethyl-5-methylbenzoic acid. Various oxidizing agents can accomplish this transformation. A common and effective method involves the use of potassium permanganate (B83412) (KMnO₄) in an aqueous alkaline or acidic solution, followed by acidification. Another powerful reagent for this conversion is Jones' reagent (CrO₃ in aqueous sulfuric acid and acetone).

More environmentally benign methods have also been developed, utilizing molecular oxygen or hydrogen peroxide as the oxidant in the presence of a suitable catalyst. organic-chemistry.org For instance, substituted toluenes can be oxidized to benzoic acids using catalysts like cobalt(II) acetate (B1210297) in the presence of a bromide source. organic-chemistry.org Similarly, benzyl (B1604629) halides can be oxidized to benzoic acids using 30% hydrogen peroxide with a phase-transfer catalyst. organic-chemistry.org These methods offer pathways for the efficient and selective oxidation of the aldehyde group in this compound.

The aldehyde group is readily reduced to a primary alcohol. For the conversion of this compound to 3-Ethyl-5-methylbenzyl alcohol, common reducing agents include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran. Catalytic hydrogenation is another widely used method, employing hydrogen gas with catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. thieme-connect.de These methods are generally high-yielding and chemoselective for the aldehyde group. thieme-connect.de

Further reduction of the aldehyde to a hydrocarbon, specifically converting the formyl group to a methyl group to yield 1-Ethyl-3,5-dimethylbenzene, requires more forcing conditions. Two classical methods for this complete reduction are the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) at high temperatures).

Table 2: Oxidation and Reduction Products of this compound

Starting Material Transformation Reagent(s) Product
This compound Oxidation Jones' Reagent or KMnO₄ 3-Ethyl-5-methylbenzoic acid
This compound Reduction to Alcohol NaBH₄ or LiAlH₄ or H₂/Pd-C 3-Ethyl-5-methylbenzyl alcohol

Cyclization Reactions Involving the Aldehyde Functionality

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). wikipedia.orgtaylorandfrancis.com This reaction, typically catalyzed by a Brønsted or Lewis acid, is a powerful tool for generating heterocyclic compounds with potential pharmacological activities. wikipedia.orgillinois.edu

In this context, this compound can serve as the aldehyde component. When reacted with ethyl acetoacetate and urea under acidic conditions (e.g., using HCl or a Lewis acid like boron trifluoride), it would undergo condensation to form 4-(3-Ethyl-5-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. wikipedia.orgtaylorandfrancis.com The reaction mechanism involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the ethyl acetoacetate, followed by cyclization and dehydration to yield the final DHPM product. wikipedia.org

Table 3: Biginelli Reaction with this compound

Component 1 Component 2 Component 3 Catalyst Product

The aldehyde group of this compound can participate in various cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition. In such a reaction, the aldehyde can react with a 1,3-dipole, such as a nitrone or an azomethine ylide, to form five-membered heterocyclic rings. For instance, the reaction of a benzaldehyde (B42025) with diazomethane (B1218177) can lead to the formation of oxadiazole derivatives. researchgate.net

While specific studies on the cycloaddition reactions of this compound are not extensively documented, its reactivity can be inferred from the behavior of other substituted benzaldehydes. These reactions are valuable for constructing complex heterocyclic systems from relatively simple precursors. The electronic nature of the substituents on the aromatic ring can influence the rate and regioselectivity of the cycloaddition.

Thermal and Photochemical Transformations

The thermal and photochemical transformations of this compound are of significant interest in understanding its stability and potential reaction pathways under energy input. These transformations can lead to a variety of products through distinct mechanisms.

The pyrolysis of vanillin (B372448) has been shown to proceed through several key steps, initiated by the homolytic cleavage of its substituents. frontiersin.org The initial and primary decomposition step is the cleavage of the O-CH₃ bond. frontiersin.orgresearchgate.net This is followed by a series of reactions including H-abstraction and ipso-addition, leading to a variety of phenolic compounds. frontiersin.org

By analogy, the pyrolysis of this compound would likely be initiated by the homolytic cleavage of the C-C bond of the ethyl group or the C-H bond of the formyl group, as these are typically the weaker bonds compared to the C-C bonds of the aromatic ring. Following this initiation, a cascade of radical reactions would ensue.

The product distribution from the pyrolysis of vanillin is dependent on the temperature. At temperatures ranging from 500°C to 650°C, the major products include guaiacol, 4-hydroxybenzaldehyde, and 5-formylsalicyaldehyde. frontiersin.org As the temperature increases, further decomposition and rearrangement reactions occur, leading to the formation of smaller aromatic compounds. frontiersin.org

Based on this analogy, the pyrolysis of this compound is expected to yield a mixture of products resulting from the cleavage and rearrangement of its substituents. Plausible primary products could include 3,5-dimethylbenzaldehyde, 3-ethylbenzaldehyde, and other related aromatic hydrocarbons. The exact distribution of these products would be highly dependent on the pyrolysis temperature and residence time.

Table 1: Anticipated Primary Pyrolysis Products of this compound (by analogy to vanillin)

Precursor Anticipated Primary Products
This compound 3,5-Dimethylbenzaldehyde
3-Ethylbenzaldehyde
Toluene
Xylene isomers

This table is predictive and based on the pyrolysis mechanisms of analogous compounds.

The photochemistry of benzaldehyde and its derivatives has been extensively studied. Upon absorption of ultraviolet (UV) light, these compounds are promoted to an excited electronic state. The subsequent reactions are largely governed by the nature of this excited state and the surrounding environment.

For benzaldehyde, it is the triplet excited state that is primarily responsible for its photochemical reactivity. rsc.org This triplet state can undergo several key reactions, which can be extrapolated to this compound.

One of the principal photochemical pathways for benzaldehydes is the abstraction of a hydrogen atom. In the presence of a suitable hydrogen-donating solvent, the excited benzaldehyde can abstract a hydrogen atom to form an α-hydroxybenzyl radical. rsc.org

In the absence of a good hydrogen donor, the excited triplet state of a benzaldehyde molecule can react with a ground-state molecule. This interaction can lead to the formation of a radical pair consisting of a benzoyl radical and an α-hydroxybenzyl radical. rsc.org These radical intermediates can then combine to form products like benzoin. mdpi.com

Furthermore, ortho-alkyl substituted benzaldehydes are known to undergo intramolecular hydrogen transfer upon UV irradiation, leading to the formation of an unstable dienol. researchgate.net While this compound is a meta-substituted isomer, the presence of alkyl groups can still influence the photochemical behavior.

For this compound, the primary photo-induced process is expected to be the formation of the triplet excited state. This can then lead to:

Intermolecular Hydrogen Abstraction: In the presence of a hydrogen-donating solvent, the formation of a 3-ethyl-5-methyl-α-hydroxybenzyl radical.

Radical Pair Formation: In non-donating solvents, reaction with a ground-state molecule to form a 3-ethyl-5-methylbenzoyl radical and a 3-ethyl-5-methyl-α-hydroxybenzyl radical. These radicals can then dimerize or undergo other reactions.

Table 2: Potential Radical Intermediates in the Photolysis of this compound

Precursor Radical Intermediate Formation Pathway
This compound 3-Ethyl-5-methyl-α-hydroxybenzyl radical Intermolecular H-abstraction

This table outlines the likely primary radical species formed based on the known photochemistry of benzaldehydes.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy is the cornerstone for analyzing the proton environments within a molecule. For 3-Ethyl-5-methylbenzaldehyde, the ¹H NMR spectrum reveals distinct signals for each type of proton, characterized by their chemical shift (δ), multiplicity, and integration value.

The aldehydic proton is the most deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring, thus appearing at the furthest downfield position. The aromatic protons, though in close proximity on the benzene (B151609) ring, exhibit slightly different chemical shifts due to the influence of the ethyl and methyl substituents. The ethyl group protons show a characteristic quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a result of spin-spin coupling with their respective neighbors. The methyl group attached directly to the aromatic ring appears as a singlet.

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aldehydic H9.9 - 10.0Singlet1H
Aromatic H7.5 - 7.7Multiplet3H
Ethyl -CH2-2.7 - 2.8Quartet2H
Aromatic -CH32.4 - 2.5Singlet3H
Ethyl -CH31.2 - 1.3Triplet3H

Note: These are predicted values and may vary slightly from experimental data.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield. The aromatic carbons show a range of chemical shifts influenced by the attached substituents. The quaternary carbons (C-1, C-3, and C-5) can be distinguished from the protonated aromatic carbons. The carbons of the ethyl and methyl substituents appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O192 - 193
Aromatic C-1137 - 138
Aromatic C-3145 - 146
Aromatic C-5139 - 140
Aromatic C-2, C-4, C-6127 - 135
Ethyl -CH2-29 - 30
Aromatic -CH321 - 22
Ethyl -CH315 - 16

Note: These are predicted values and may vary slightly from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. jst.go.jprsc.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help to resolve the couplings between the aromatic protons. libretexts.org

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded carbon and proton atoms. jst.go.jprsc.org It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. For instance, the signal for the aromatic methyl protons would show a correlation to the signal for the aromatic methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying the placement of substituents on the aromatic ring. For example, the aldehydic proton would show a correlation to the aromatic carbons at positions 2 and 6, and the protons of the ethyl group's methylene would show correlations to the aromatic carbons at positions 2 and 4.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound, with a molecular formula of C10H12O, the expected exact mass can be calculated. webqc.orgnih.govnih.gov

Calculated Exact Mass for C10H12O:

IsotopeMass (amu)Number of AtomsTotal Mass (amu)
¹²C12.00000010120.000000
¹H1.0078251212.093900
¹⁶O15.994915115.994915
Total 148.088815

An experimental HRMS measurement yielding a mass very close to this calculated value would strongly support the proposed molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scirp.orgresearchgate.net It is an invaluable tool for assessing the purity of a sample and for analyzing complex mixtures. scirp.org

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The retention time in the chromatogram is a characteristic property of the compound under specific GC conditions. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a molecular ion peak (M+) corresponding to the molecular weight of the compound (148 g/mol for C10H12O) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification by comparing it to spectral libraries or by analyzing the fragmentation pathways. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). libretexts.orgdocbrown.infolibretexts.orgyoutube.commiamioh.edu

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to the vibrations of its specific structural components. docbrown.info The analysis of benzaldehyde (B42025) and its derivatives in various states has provided a robust framework for interpreting these spectra. researchgate.net

Key expected vibrational frequencies for this compound are detailed below. The conjugation of the aldehyde group with the aromatic ring typically lowers the C=O stretching frequency compared to aliphatic aldehydes. libretexts.org

Interactive Table: Predicted FT-IR Peaks for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080-3030C-H StretchAromatic Ring
~2975-2960C-H Asymmetric Stretch-CH₃ (Methyl)
~2940-2920C-H Asymmetric Stretch-CH₂- (Ethyl)
~2880-2870C-H Symmetric Stretch-CH₃ (Methyl)
~2830-2810 & ~2730-2710C-H Stretch (Fermi Doublet)Aldehyde (-CHO)
~1705-1685C=O StretchAromatic Aldehyde
~1600 & ~1475C=C StretchAromatic Ring
~1465C-H Bend-CH₂- & -CH₃
~1390C-H Bend-CH₃
~880-860C-H Out-of-plane Bend1,3,5-Trisubstituted Ring

The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations unique to the entire molecule occur, allowing for definitive identification when compared against a reference spectrum. docbrown.info

Raman spectroscopy is complementary to FT-IR, providing information on molecular vibrations. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the benzene ring and C-C bonds. royalsocietypublishing.orgroyalsocietypublishing.org The Raman spectra of various aldehydes have been extensively studied, providing a basis for interpretation. nih.govresearchgate.netresearching.cn

For this compound, the Raman spectrum would be expected to show strong signals for:

Aromatic Ring Vibrations: The characteristic ring-breathing mode of the benzene nucleus, typically appearing as a strong, sharp band. For substituted benzenes, prominent peaks are observed in the 1600-1580 cm⁻¹ and near 1000 cm⁻¹ regions. royalsocietypublishing.org

Carbonyl Stretch (C=O): The C=O stretching vibration, which is also visible in the IR spectrum, would appear in the Raman spectrum around 1700-1680 cm⁻¹.

Alkyl Group Vibrations: C-H stretching and bending vibrations of the ethyl and methyl groups would also be present.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the aldehyde, the substituted benzene ring, and the specific alkyl substituents.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy is used to study the electronic structure of molecules containing chromophores. In this compound, the benzaldehyde moiety acts as the chromophore, where the carbonyl group is conjugated with the π-system of the benzene ring. This conjugation leads to characteristic electronic transitions. researchgate.net

Two primary electronic transitions are expected for aromatic aldehydes: researchgate.net

n → π* Transition: A lower-energy, weaker absorption resulting from the promotion of a non-bonding electron (from the oxygen atom's lone pair) to an anti-bonding π* orbital. For benzaldehyde, this typically appears as a structured band around 300-340 nm.

π → π* Transition: A higher-energy, much stronger absorption resulting from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. This is often observed in the 240-280 nm range.

The ethyl and methyl groups on the benzene ring are alkyl substituents that act as auxochromes. They can cause a slight bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzaldehyde. uobabylon.edu.iq The solvent can also influence the position of these absorption bands. nih.gov

Interactive Table: Predicted UV-Vis Absorption Maxima for this compound

Transition TypeTypical λₘₐₓ Range (nm)Molar Absorptivity (ε)
π → π~250-290High (~10,000-15,000 L mol⁻¹ cm⁻¹)
n → π~310-350Low (~100-500 L mol⁻¹ cm⁻¹)

UV-Vis spectrophotometry is a highly effective tool for studying the kinetics of chemical reactions involving chromophoric species. Reactions of this compound, such as condensation, oxidation, or reduction, can be monitored in real-time if there is a change in the electronic absorption of the system. researchgate.netnih.gov

For example, in a reaction where this compound is consumed to form a product with a different UV-Vis spectrum, the reaction rate can be determined by monitoring the decrease in absorbance at one of its λₘₐₓ values (e.g., ~255 nm) over time. Conversely, if the product formed is colored or has a unique UV absorption, its formation can be tracked by the increase in absorbance at its specific λₘₐₓ. researchgate.net

By measuring the change in absorbance over time at a constant temperature, one can determine the reaction's rate law, rate constant, and order with respect to each reactant. This method is widely used due to its simplicity, sensitivity, and the ability to acquire data continuously without disturbing the reaction mixture. nih.govtandfonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule in the solid state.

While a specific single-crystal X-ray diffraction study for this compound is not found in the surveyed scientific literature, the application of this methodology would yield critical insights into its molecular architecture. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the atomic positions can be determined.

For a molecule like this compound, X-ray crystallography would elucidate the planarity of the benzene ring and the conformation of the ethyl and aldehyde substituents relative to the ring. It would also reveal the nature of intermolecular interactions, such as C-H···O hydrogen bonds or π–π stacking interactions, which govern the packing of the molecules in the crystal lattice. nih.govrsc.org Studies on other substituted benzaldehydes have demonstrated the importance of such interactions in their supramolecular assemblies. nih.govrsc.org

A crystallographic analysis provides key parameters that define the crystal structure. These include the dimensions of the unit cell (the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal. Although experimental data for this compound is not available, the following table provides an illustrative example of the type of crystallographic data that would be obtained from such an analysis.

Table 1: Illustrative Crystallographic Data for an Aromatic Aldehyde

ParameterExample Value
Empirical FormulaC₁₀H₁₂O
Formula Weight148.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.038
b (Å)13.275
c (Å)15.071
β (°)99.27
Volume (ų)1389.9
Z4
Density (calculated) (g/cm³)1.125
Absorption Coefficient (mm⁻¹)0.075
F(000)320

This table is for illustrative purposes only and does not represent experimental data for this compound.

Detailed research findings from a crystallographic study would include precise measurements of intramolecular bond lengths and angles. For this compound, this would involve the C-C bond lengths within the benzene ring, the C-C and C-H bond lengths of the ethyl and methyl groups, and the C=O and C-H bond lengths of the aldehyde group. The analysis would also detail the torsional angles, defining the orientation of the substituents with respect to the aromatic ring. Furthermore, a comprehensive study would describe the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the crystal structure.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. A DFT study on 3-Ethyl-5-methylbenzaldehyde would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. Functionals like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly used for this purpose. Upon achieving the optimized geometry, various electronic properties such as total energy, dipole moment, and atomic charges would be calculated to describe the molecule's electronic distribution.

Post-Hartree-Fock Methods (e.g., MP2) for Enhanced Accuracy

To achieve higher accuracy, particularly for the electron correlation energy that DFT functionals approximate, post-Hartree-Fock methods can be employed. Møller-Plesset perturbation theory of the second order (MP2) is a common example. While more computationally demanding than DFT, MP2 calculations can provide a more refined electronic energy and a valuable benchmark for the results obtained from various DFT functionals. Such calculations are often performed for structures previously optimized at the DFT level.

Conformational Analysis and Potential Energy Surface Scanning

The presence of the ethyl group, which has rotational flexibility, introduces different possible conformations for this compound. A conformational analysis would be necessary to identify the most stable conformer(s). This is typically done by systematically rotating the dihedral angles associated with the ethyl group and calculating the energy of each resulting structure. This process, known as a potential energy surface (PES) scan, helps to locate all low-energy minima and the transition states that connect them, providing insight into the molecule's flexibility.

Reactivity and Mechanism Predictions

Beyond structure, computational methods are invaluable for predicting how and where a molecule will react.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energies and spatial distributions of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also a critical indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the surface of a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The resulting map uses a color scale to indicate regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MESP would highlight the electronegative oxygen atom of the aldehyde group as a site of negative potential and the aldehydic proton and carbon as sites of positive potential.

While these theoretical methods are well-established, their specific application to generate data for this compound has not been documented in the scientific literature.

Fukui Functions and Global Reactivity Descriptors

Computational studies employing Density Functional Theory (DFT) are instrumental in elucidating the reactivity of this compound. Through the calculation of Fukui functions and global reactivity descriptors, insights into the molecule's behavior in chemical reactions can be obtained. These descriptors provide a quantitative measure of chemical reactivity and selectivity.

Fukui functions, which are derived from the change in electron density upon the addition or removal of an electron, are crucial for identifying the most reactive sites within the molecule. For this compound, these calculations can pinpoint the atoms most susceptible to nucleophilic, electrophilic, and radical attack. This is particularly valuable for predicting how the molecule will interact with other chemical species.

Transition State Characterization and Activation Energy Calculations

The study of reaction mechanisms involving this compound necessitates the characterization of transition states and the calculation of activation energies. These computational investigations are critical for understanding the kinetics and feasibility of chemical transformations, such as oxidation, reduction, or addition reactions involving the aldehyde functional group.

Using computational methods like DFT, the geometry of the transition state for a specific reaction can be located and optimized. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier. A lower activation energy indicates a faster reaction rate.

For instance, in the oxidation of this compound to the corresponding carboxylic acid, computational analysis would model the interaction with an oxidizing agent and map the potential energy surface to identify the transition state structure and its associated energy. Such calculations provide a detailed, atomistic view of the reaction pathway, which is often difficult to obtain through experimental means alone.

Spectroscopic Property Simulations

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods serves as a powerful tool for the structural elucidation of molecules like this compound. researchgate.net DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for obtaining theoretical ¹H and ¹³C NMR spectra. nih.gov

These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set, as well as the consideration of solvent effects. researchgate.net For this compound, computational predictions can aid in the assignment of experimental NMR signals, especially for the aromatic protons and carbons where substituent effects can lead to complex splitting patterns. While specific computational NMR data for this compound is not widely published, the methodology is well-established for providing reliable spectral predictions. bohrium.com

Simulated Vibrational Spectra (IR, Raman)

Computational simulations of vibrational spectra, such as Infrared (IR) and Raman, are invaluable for interpreting experimental data and understanding the vibrational modes of this compound. These simulations are typically performed using DFT calculations, which can predict the frequencies and intensities of the vibrational modes.

The calculated vibrational frequencies correspond to specific molecular motions, such as the stretching of the C=O bond of the aldehyde group, the C-H stretches of the ethyl and methyl groups, and the various vibrations of the benzene (B151609) ring. By comparing the simulated spectra with experimental data, a detailed assignment of the observed absorption bands can be achieved. Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation used in many calculations, can often be corrected by applying a scaling factor.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

The electronic absorption properties of this compound in the ultraviolet-visible (UV-Vis) region can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). clearsynth.com This method allows for the calculation of the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. princeton.edu

TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of the electronic transitions. For this compound, these calculations would likely reveal π-π* transitions associated with the aromatic ring and the carbonyl group, as well as n-π* transitions involving the lone pair of electrons on the oxygen atom. The results of TD-DFT simulations are crucial for understanding the photophysical properties of the molecule and for interpreting experimental UV-Vis spectra. researchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects, can significantly influence the accuracy of the predicted spectra. clearsynth.com

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis and Quantitative Structure–Activity Relationships (QTAIM)

No specific studies detailing the Hirshfeld surface analysis or QTAIM for this compound have been found. Such an analysis would require crystallographic data for the compound, which does not appear to be publicly available. Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal electron density into molecular fragments, allowing for a detailed examination of how molecules interact with their neighbors.

Similarly, the application of QTAIM, which analyzes the electron density to characterize chemical bonds and interactions, has not been reported for this specific molecule.

Reduced Density Gradient (RDG) Analysis

There are no available research findings that apply Reduced Density Gradient (RDG) analysis to this compound. RDG analysis is a computational technique used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its gradient.

Non-Linear Optical (NLO) Property Theoretical Predictions

Theoretical predictions of the Non-Linear Optical (NLO) properties for this compound are not present in the available scientific literature. NLO properties are of interest for applications in photonics and optoelectronics. Theoretical calculations, often using density functional theory (DFT), are employed to predict properties like polarizability and hyperpolarizability, which are key indicators of a molecule's NLO response. While studies on other organic molecules exist, this specific compound has not been the subject of such investigations.

Applications in Organic Synthesis and Materials Science

As a Versatile Building Block in Organic Synthesis

In the field of organic chemistry, 3-Ethyl-5-methylbenzaldehyde is recognized as a valuable intermediate and building block. The reactivity of its aldehyde group, combined with the specific substitution pattern on the aromatic ring, allows for its incorporation into a variety of synthetic pathways.

The utility of this compound extends to the pharmaceutical industry, where it can serve as a precursor in the synthesis of complex medicinal compounds. A notable example is its potential role in the synthesis of intermediates for drugs like ACT-334441. The synthesis of 3-ethyl-4-hydroxy-5-methylbenzonitrile, a key chiral intermediate for ACT-334441, can involve intermediates such as 3-ethyl-4-hydroxy-5-methylbenzaldehyde. wikipedia.org ACT-334441 is a precursor to the S1P receptor 1 agonist Cenerimod, which has been under clinical evaluation for the treatment of autoimmune diseases. wikipedia.org The synthesis of such complex molecules often involves multiple steps, with substituted benzaldehydes playing a crucial role in forming the core structure of the final active pharmaceutical ingredient.

Beyond pharmaceuticals, this compound is employed as an intermediate in the creation of various specialty chemicals. These are compounds produced for specific applications and are often characterized by their complex structures. Patents have described the use of substituted benzaldehyde (B42025) compounds in the preparation of allosteric modulators of hemoglobin. These modulators are of interest for treating disorders that could benefit from increased tissue oxygenation. The synthetic routes to these specialty chemicals often leverage the reactivity of the benzaldehyde group for further chemical transformations.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. tcichemicals.com This approach is valued for its atom economy and ability to rapidly generate molecular complexity. tcichemicals.com As an aldehyde, this compound is a suitable substrate for several important MCRs.

Two prominent examples of such reactions are the Passerini and Ugi reactions.

Passerini Reaction : This is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is known for its high atom economy and often proceeds under mild conditions. slideshare.net The aldehyde component is crucial for the initial step of the reaction mechanism. organic-chemistry.org

Ugi Reaction : The Ugi reaction is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. nih.govrsc.org This reaction is widely used in the generation of compound libraries for drug discovery due to the diverse range of products that can be synthesized. nih.gov

The inclusion of this compound in such MCRs would allow for the incorporation of its specific 3-ethyl-5-methylphenyl group into a wide array of complex molecules, making it a valuable tool for combinatorial chemistry.

Development of Advanced Materials

The structural characteristics of this compound also make it a candidate for the development of advanced materials with specific functional properties.

Monomer in Polymer Synthesis

In polymer chemistry, aldehydes can participate in polymerization reactions. The Passerini reaction, for instance, has been utilized not only for small molecule synthesis but also for polymerization, the formation of monomers, and the modification of polymers after they are formed. wikipedia.org The use of bifunctional substrates in this reaction allows for the creation of a wide variety of polymers with tunable properties. wikipedia.org

Precursor for Functional Materials (e.g., liquid crystals, organic semiconductors)

The development of functional materials such as liquid crystals and organic semiconductors often relies on molecules with specific structural features, such as a rigid core and flexible terminal groups. Benzaldehyde derivatives are frequently used as precursors in the synthesis of these materials.

Liquid Crystals : The synthesis of liquid crystalline compounds often involves the reaction of aromatic aldehydes. For instance, novel 4-(4′-alkoxybiphenyl-4-carboxy)benzaldehydes have been synthesized and studied for their liquid crystal properties. The aldehyde group provides a reactive site for building the larger, anisotropic molecules required for liquid crystal phases.

Organic Semiconductors : Organic semiconductors are materials that possess the electrical properties of semiconductors and the processing advantages of organic compounds. The design and synthesis of these materials often start from functionalized aromatic compounds. While specific examples detailing the use of this compound are not prevalent, its aromatic structure and reactive aldehyde group make it a suitable starting point for the synthesis of more complex conjugated molecules that could exhibit semiconducting properties.

Exploration of Optical Limiting Materials

Currently, there is a lack of specific research data on the use of this compound in the development of optical limiting materials. While two-dimensional materials like MXenes are being investigated for their broadband nonlinear absorption properties, particularly in the deep ultraviolet to near-infrared wavebands, similar studies involving this compound have not been identified in the surveyed literature. rsc.org The potential of a material for laser protection and in optical sensors is a key driver for such research. rsc.org

As a Ligand Precursor in Coordination Chemistry

The utility of a substituted benzaldehyde like this compound as a precursor for ligands in coordination chemistry is a well-established concept. These ligands can then be used to form a variety of metal complexes with potential catalytic applications.

Synthesis of Metal Complexes with Substituted Benzaldehyde Ligands

While the direct synthesis of metal complexes using this compound as the primary ligand precursor is not extensively documented, the synthesis of Schiff base ligands from substituted benzaldehydes is a common practice. For instance, a tetradentate Schiff-base ligand can be synthesized through the condensation of a diamine with a substituted benzaldehyde, such as 2-hydroxy-3-methoxy-5-methylbenzaldehyde. nih.gov This ligand can then react with various metal salts to form mononuclear metal(III) complexes. nih.gov In these complexes, the metal center typically adopts a hexa-coordinate pseudo-octahedral geometry, with the equatorial plane formed by the phenoxo oxygen and imine nitrogen atoms of the Schiff base ligand. nih.gov The synthesis of such complexes often involves the deprotonation of the Schiff base ligand, which can be facilitated by a base or by acetate (B1210297) ions from the metal salt. nih.gov

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from substituted benzaldehyde ligands have shown promise in various catalytic applications. For example, manganese(III) complexes derived from a Schiff base ligand have been shown to effectively catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. nih.gov These complexes can also catalyze the oxidation of styrene (B11656) to its corresponding oxirane. nih.gov The mechanism of catalysis is thought to involve the formation of a complex-substrate aggregate, followed by an intramolecular electron transfer. nih.gov

Furthermore, transition metal complexes featuring main group metal and metalloid compounds as supporting ligands are an active area of research. rsc.org These types of ligands can create unusual electronic and steric environments around the transition metal, which can lead to remarkable catalytic activity and unique product selectivity. rsc.org While specific examples utilizing ligands derived from this compound are not detailed in the available literature, the general principles of ligand design and their impact on catalysis are well-recognized. researchgate.net

Catalytic Aspects Involving 3 Ethyl 5 Methylbenzaldehyde

Use in Catalytic Reaction Development

3-Ethyl-5-methylbenzaldehyde serves as a valuable substrate in the exploration and optimization of new catalytic reactions, spanning organocatalysis, metal-catalyzed couplings, and biocatalysis.

In the realm of organocatalysis, this compound can act as an electrophilic partner in fundamental carbon-carbon bond-forming reactions such as the aldol (B89426) reaction. The presence of both an ethyl and a methyl group on the aromatic ring, both being electron-donating, influences the reactivity of the aldehyde. Research on the proline-catalyzed aldol reaction of substituted aromatic aldehydes with acetone (B3395972) has shown that the electronic nature of the substituents on the aryl ring significantly affects the reaction's progress.

Specifically, electron-donating groups are known to decelerate the rate of aldol reactions. This is attributed to the reduced electrophilicity of the carbonyl carbon. Consequently, this compound would be expected to exhibit lower reactivity compared to unsubstituted benzaldehyde (B42025) or benzaldehydes bearing electron-withdrawing groups. In a study investigating the asymmetric aldol reaction of acetone with various substituted benzaldehydes catalyzed by proline-based organocatalysts, moderate to good enantioselectivities were achieved, with the electronic properties of the substituents playing a key role. libretexts.org While not explicitly testing this compound, the established trend allows for the prediction of its behavior in similar organocatalytic systems.

A general procedure for such an organocatalytic aldol reaction involves stirring the aldehyde with a ketone (like acetone) in the presence of an organocatalyst, such as L-proline, often in an aqueous or organic solvent at room temperature. wikipedia.org The reaction progress is typically monitored by techniques like TLC or HPLC. wikipedia.org

Table 1: Expected Reactivity of Substituted Benzaldehydes in Organocatalytic Aldol Reactions

AldehydeSubstituent EffectExpected Reactivity
4-Nitrobenzaldehyde (B150856)Electron-withdrawingHigh
BenzaldehydeNeutralModerate
This compoundElectron-donatingLow to Moderate

This table is based on established principles of substituent effects in aldol reactions.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aldehydes like this compound, if converted to a suitable halide or triflate, can participate as substrates. wikipedia.org The primary coupling reactions where its derivatives could be employed include the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com A bromo- or iodo- derivative of this compound could be coupled with various boronic acids to introduce new carbon-carbon bonds. The general reaction involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. youtube.com

The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.org A halogenated this compound could react with various alkenes to yield more complex structures. The reaction is known for its high functional group tolerance and stereoselectivity, typically favoring the trans product. youtube.com

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction would allow for the introduction of an alkyne moiety onto the 3-Ethyl-5-methylphenyl framework.

While specific literature detailing the use of this compound derivatives in these reactions is not prevalent, the well-established mechanisms of these coupling reactions allow for the confident prediction of their applicability to appropriately functionalized versions of this compound.

Biocatalysis offers an environmentally benign alternative to traditional chemical methods, and this compound is a potential substrate for various enzymatic transformations. A key reaction is the reduction of the aldehyde to the corresponding alcohol, 3-ethyl-5-methylbenzyl alcohol, using alcohol dehydrogenases (ADHs). yonedalabs.com

Studies have demonstrated the successful biocatalytic reduction of benzaldehyde and its derivatives using enzymes sourced from various organisms, including plant wastes. fishersci.co.uk These reactions are typically performed in aqueous media under mild conditions (room temperature and neutral pH), showcasing the green credentials of biocatalysis. yonedalabs.comfishersci.co.uk The process often involves a cofactor, such as NADH or NADPH, which is regenerated in situ by a coupled enzymatic system. harvard.edu The enantioselectivity of ADHs can also be exploited to produce chiral alcohols with high optical purity, which is of significant interest in the pharmaceutical and fine chemical industries. yonedalabs.commdpi.com Given the structural similarity to other successfully reduced benzaldehydes, it is highly probable that this compound can be efficiently converted to its corresponding alcohol using a suitable alcohol dehydrogenase. yonedalabs.comfishersci.co.uk

Intermediacy in Catalytic Cycles

This compound can be formed as an intermediate in the catalytic oxidation of 3-ethyl-5-methyltoluene or the corresponding benzyl (B1604629) alcohol. For instance, in a process analogous to the oxidation of other substituted toluenes, a heterogeneous catalyst could be employed to selectively oxidize one of the methyl or ethyl groups to an aldehyde.

Conversely, it can be consumed in subsequent catalytic steps. For example, in the synthesis of 2-(diallylamino)-5-methylbenzaldehyde, a related compound, 2-fluoro-5-methylbenzaldehyde (B1307339) is reacted with diallylamine (B93489) in the presence of a base like potassium carbonate. rsc.org This demonstrates a scenario where a substituted benzaldehyde is consumed to form a more complex molecule.

The interaction of substrates with a catalyst can influence the catalyst's stability and selectivity. This compound, with its specific steric and electronic profile, can be used as a probe molecule in catalyst performance studies. For instance, in competitive hydrogenation reactions involving a mixture of different substituted benzaldehydes, the relative conversion rates can provide valuable information about the catalyst's selectivity.

The presence of the aldehyde group itself can sometimes lead to catalyst deactivation through strong adsorption onto the catalyst surface or by participating in side reactions that form catalyst poisons. The ethyl and methyl groups on the ring also introduce steric hindrance, which can affect how the molecule interacts with the active sites of a catalyst. This can be beneficial in some cases, leading to higher selectivity for a desired product by disfavoring the formation of sterically hindered byproducts.

Studies on catalyst stability often involve recycling the catalyst over multiple runs with a consistent substrate like this compound. Any decrease in activity or selectivity over time would indicate catalyst degradation or leaching, providing crucial data for process optimization and the development of more robust catalytic systems.

Heterogeneous Catalysis involving Aromatic Aldehydes

Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and recycling, which are crucial for developing sustainable industrial processes. In the context of aromatic aldehydes such as this compound, heterogeneous catalysts are employed in a variety of transformations, including direct arylations and other coupling reactions.

Metal-Organic Framework (MOF) Catalysis for Direct Arylation

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising candidates for heterogeneous catalysis. While specific studies on the direct arylation of this compound using MOFs are not extensively documented, the reactivity of other aromatic aldehydes in MOF-catalyzed reactions provides a strong indication of its potential.

Direct arylation is a powerful method for forming carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. Research has demonstrated the utility of MOFs as recyclable heterogeneous catalysts for the direct arylation of various azoles with benzaldehydes. rsc.org For instance, the iron-based MOF, Fe3O(BDC)3 (also known as MOF-235), has been successfully employed as a catalyst for the direct arylation of benzoazoles with benzaldehydes, showcasing higher productivity compared to various other MOFs and homogeneous iron catalysts. rsc.org The reaction, which uses the aldehyde as an aryl source, is significantly influenced by the choice of solvent and oxidant. rsc.org A combination of N-methyl-2-pyrrolidone (NMP) as the solvent and di-tert-butyl peroxide as the oxidant has been found to provide the best yields. rsc.org The heterogeneity of the catalysis was confirmed, with the reaction being negligible in the absence of the iron framework, and the catalyst could be reused for multiple cycles while preserving its activity. rsc.org

In a similar vein, copper-based MOFs have been investigated for C-O cross-coupling reactions, a type of arylation. For example, Cu-MOF-74 has been shown to be an effective catalyst for the ligand-free O-arylation of 4-nitrobenzaldehyde with phenol (B47542). mdpi.comresearchgate.net This reaction achieved high conversions at 120 °C using dimethylformamide (DMF) as a solvent and potassium carbonate as a base. mdpi.comresearchgate.net The Cu-MOF-74 catalyst demonstrated superior activity compared to other ligand-free copper systems and could be easily separated and reused for at least five consecutive runs without significant degradation of its porous structure. mdpi.comresearchgate.net The catalytic activity was found to be dependent on the electronic nature of the substituents on the phenol and nitroarene, with electron-donating groups on the phenol accelerating the reaction. mdpi.com

These examples highlight the potential of MOFs in facilitating the direct arylation of aromatic aldehydes. It is plausible that this compound could undergo similar transformations in the presence of appropriately designed MOF catalysts. The electronic and steric properties of the ethyl and methyl groups on the benzene (B151609) ring would likely influence the reactivity and product distribution in such reactions.

Table 1: MOF-Catalyzed Arylation of Aromatic Aldehydes

MOF Catalyst Aromatic Aldehyde Coupling Partner Reaction Type Key Findings Reference
Fe3O(BDC)3 Benzaldehydes Benzoazoles Direct C-H Arylation High catalyst productivity; reusable for multiple cycles. rsc.org
Cu-MOF-74 4-Nitrobenzaldehyde Phenol O-Arylation High conversion and selectivity; reusable for five runs. mdpi.comresearchgate.net

Supported Catalyst Systems for Aldehyde Reactions

Supported catalyst systems, where the active catalytic species is dispersed on a solid support, are a cornerstone of heterogeneous catalysis. These systems offer enhanced stability, ease of separation, and potential for catalyst recycling. Various materials, including polymers, silica (B1680970), alumina (B75360), and zirconia, have been used as supports for catalysts in reactions involving aromatic aldehydes. mdpi.commagritek.com

One common application is in three-component coupling reactions, such as the A³ coupling of an aldehyde, an amine, and an alkyne to form propargylamines. Copper(I) iodide supported on Amberlyst A21, a polymeric resin, has been used to catalyze the reaction between aromatic aldehydes, secondary aliphatic amines, and terminal alkynes. mdpi.com These reactions proceed in high yields and the catalyst can be reused for up to six cycles. mdpi.com Similarly, gold nanoparticles supported on nanocrystalline ceria or zirconia have been shown to be highly active catalysts for the one-pot, three-component coupling of aldehydes, amines, and alkynes. researchgate.net

Supported catalysts are also employed in reduction reactions of aldehydes. For example, aluminum isopropoxide heterogenized on silica (SiO2), titania (TiO2), and alumina (Al2O3) has been studied for the H-transfer reduction of aldehydes. magritek.com The choice of solvent was found to have a significant impact on the reaction performance, with solvents having a high affinity for the catalyst surface leading to lower activity. magritek.com Interestingly, the activity of these heterogenized catalysts was comparable to that of the homogeneous catalyst, demonstrating the viability of this approach for creating robust and recyclable catalysts. magritek.com

Furthermore, the immobilization of catalysts on solid supports can prevent the leaching of the active metal into the reaction mixture, ensuring true heterogeneous catalysis. This has been demonstrated in the diethylzinc (B1219324) addition to aromatic aldehydes catalyzed by cluster-based MOFs, where a leaching test confirmed that no further conversion occurred after the solid catalyst was removed. acs.org

The principles of supported catalysis can be readily applied to reactions involving this compound. The development of supported catalysts tailored for this specific substrate could lead to efficient and sustainable synthetic routes for a variety of valuable downstream products.

Table 2: Examples of Supported Catalyst Systems for Aldehyde Reactions

Catalytic Species Support Material Aldehyde Reactant Reaction Type Key Features Reference
Copper(I) iodide Amberlyst A21 Aromatic Aldehydes A³ Coupling High yields; catalyst reusable for up to six cycles. mdpi.com
Gold Nanoparticles Ceria (CeO2), Zirconia (ZrO2) Aldehydes Three-Component Coupling High activity for the synthesis of propargylamines. researchgate.net
Aluminum Isopropoxide Silica (SiO2), Titania (TiO2), Alumina (Al2O3) Propionaldehyde H-Transfer Reduction Activity comparable to homogeneous catalyst; solvent effects are significant. magritek.com

Analytical Method Development for 3 Ethyl 5 Methylbenzaldehyde

Chromatographic Methodologies

Chromatography is a cornerstone for the separation and quantification of 3-Ethyl-5-methylbenzaldehyde from related substances and impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful solutions, with the choice of method depending on the analytical requirements such as volatility of the analyte, sample throughput, and desired sensitivity.

Development of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for the analysis of aromatic aldehydes like this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

Research Findings: The development of an HPLC method for this compound would focus on optimizing the separation from potential isomers and degradation products. A C18 column is a common starting point for method development due to its wide applicability for nonpolar to moderately polar compounds. helixchrom.comhelixchrom.comauroraprosci.com The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with a buffer to control the pH and ensure reproducible retention times. Gradient elution is frequently preferred over isocratic elution to achieve better separation of complex mixtures and reduce analysis time. auroraprosci.com Detection is commonly performed using a UV detector, set at a wavelength where the aromatic aldehyde exhibits strong absorbance, typically around 254 nm or 360 nm, especially after derivatization. auroraprosci.comhitachi-hightech.com For complex matrices, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can significantly enhance detection sensitivity and specificity. hitachi-hightech.comwaters.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Purpose
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) Provides effective separation for aromatic compounds. auroraprosci.com
Mobile Phase A: Water; B: Acetonitrile Common solvents for reversed-phase chromatography.
Elution Gradient Optimizes resolution and analysis time for multiple components.
Flow Rate 1.0 mL/min A typical flow rate for standard analytical columns. auroraprosci.com
Column Temp. 30-40°C Ensures reproducible retention times and peak shapes. auroraprosci.comhitachi-hightech.com
Detection UV at 254 nm or 360 nm (post-derivatization) Aromatic ring provides UV absorbance; derivatization enhances sensitivity. auroraprosci.comhitachi-hightech.com
Injection Vol. 10-20 µL Standard volume for analytical HPLC. auroraprosci.com

Gas Chromatography (GC) for Purity and Quantification

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like this compound. It is frequently used for purity testing and quantifying the analyte in the presence of other volatile substances.

Research Findings: A typical GC method for substituted benzaldehydes involves a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane (e.g., DB-5 or HP-5MS). rsc.orgchrom-china.com A flame ionization detector (FID) is commonly used for quantification due to its robustness and linear response for hydrocarbons. researchgate.netresearchgate.net For trace analysis or identification in complex mixtures, a mass spectrometer (MS) detector provides superior sensitivity and structural information. chrom-china.com The temperature program is optimized to ensure the separation of this compound from closely related isomers or impurities, such as benzyl (B1604629) alcohol or benzoic acid derivatives. researchgate.netresearchgate.net Benzaldehyde (B42025) itself is volatile and can typically be analyzed directly without derivatization. researchgate.net

Table 2: Typical GC-FID/MS Method Parameters for this compound

Parameter Condition Purpose
Column Capillary (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) Provides high-resolution separation for volatile compounds. rsc.orgchrom-china.com
Carrier Gas Helium or Hydrogen Inert mobile phase for GC.
Inlet Temperature 250°C Ensures rapid volatilization of the sample. researchgate.net
Oven Program Initial: 100°C, Ramp: 10°C/min to 250°C Separates compounds based on their boiling points and column interactions. rsc.orgresearchgate.net
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) FID for robust quantification; MS for identification and high sensitivity. chrom-china.comresearchgate.net
Detector Temp. 280-300°C Prevents condensation of analytes in the detector. rsc.org

Spectroscopic Analytical Techniques

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. UV-Vis, NMR, and IR spectroscopy each provide unique and complementary information.

UV-Vis Spectrophotometric Quantification

UV-Vis spectrophotometry is a straightforward and rapid technique for quantifying this compound, particularly in simple solutions where interfering substances are absent.

Research Findings: Aromatic aldehydes like benzaldehyde exhibit characteristic UV absorption due to π → π* transitions in the benzene (B151609) ring and the carbonyl group. The UV spectrum of benzaldehyde shows absorption maxima that can be used for quantification. sci-hub.sersc.org The presence of alkyl substituents (ethyl and methyl groups) on the benzene ring is expected to cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde. A direct spectrophotometric assay can be developed by measuring the absorbance at a specific wavelength, often at one of the absorption maxima, and using a calibration curve prepared with standards of known concentration. nih.gov While direct measurement is simple, its selectivity can be limited in complex mixtures. nih.gov Kinetic studies of reactions involving benzaldehydes can also be monitored using UV-Vis spectrophotometry by tracking the change in absorbance over time. researchgate.netresearchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Transition Expected λmax Range (nm) Molar Absorptivity (ε)
π → π* (Benzene Ring) ~250 - 260 nm High
π → π* (Carbonyl Group) ~280 - 295 nm Moderate
n → π* (Carbonyl Group) ~320 - 340 nm Low

Advanced NMR Techniques for Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound and for the analysis of its isomeric purity. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Research Findings: For a compound like this compound, ¹H NMR spectroscopy would provide distinct signals for each type of proton. docbrown.info The aldehyde proton (CHO) would appear as a characteristic singlet far downfield (around 9.9-10.1 ppm). docbrown.infobrainly.com The aromatic protons would appear in the aromatic region (7.0-7.8 ppm), with splitting patterns determined by their positions relative to each other and the substituents. The ethyl group would show a quartet for the CH₂ and a triplet for the CH₃, while the methyl group would appear as a singlet. docbrown.info

¹³C NMR spectroscopy complements the proton data by showing a signal for each unique carbon atom. docbrown.info The carbonyl carbon of the aldehyde is highly deshielded and appears at a characteristic chemical shift of around 192 ppm. brainly.comdocbrown.info The chemical shifts of the aromatic, ethyl, and methyl carbons would also be diagnostic. Advanced 2D-NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, which is invaluable for confirming the substitution pattern on the benzene ring and for analyzing complex mixtures.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group ¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
Aldehyde (-CHO) 9.9 - 10.1 (singlet) ~192
Aromatic (-CH) 7.2 - 7.8 (multiplets) 125 - 145
Ethyl (-CH₂CH₃) ~2.7 (quartet) ~29
Ethyl (-CH₂CH₃) ~1.2 (triplet) ~15
Methyl (-CH₃) ~2.4 (singlet) ~21

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for separation and detection. nih.gov For aldehydes, this often aims to increase volatility for GC or enhance UV absorbance or fluorescence for HPLC.

Research Findings: A primary strategy for analyzing aldehydes like this compound, especially at low concentrations, is derivatization. nih.gov

For HPLC: The most common derivatizing agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (DNPH). auroraprosci.comhitachi-hightech.comwaters.com It reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. These derivatives are highly colored and exhibit strong UV absorbance at around 360 nm, a wavelength where few matrix components interfere, thus significantly improving detection sensitivity and selectivity in HPLC-UV analysis. auroraprosci.comhitachi-hightech.com Other reagents like N-acetylhydrazine acridone (B373769) (AHAD) can be used to create fluorescent derivatives for highly sensitive HPLC-FL detection. rsc.org

For GC: While many benzaldehydes are volatile enough for direct GC analysis, derivatization can be employed to improve thermal stability or chromatographic behavior. researchgate.netyoutube.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used if the molecule contains other active groups (like a hydroxyl) or to prevent potential degradation on the column. youtube.com Methoximation is another technique used for carbonyl compounds to form more stable oxime derivatives. researchgate.net

The choice of derivatization strategy depends on the analytical technique being used and the specific requirements of the analysis, such as the need for high sensitivity or the mitigation of matrix interference. nih.govnih.gov

Table 5: Common Derivatization Reagents for Aldehyde Analysis

Reagent Target Analyte Group Analytical Technique Advantage
2,4-Dinitrophenylhydrazine (DNPH) Carbonyl (Aldehyde) HPLC-UV Forms stable hydrazone with strong UV absorbance (~360 nm). auroraprosci.comhitachi-hightech.comwaters.com
N-acetylhydrazine acridone (AHAD) Carbonyl (Aldehyde) HPLC-Fluorescence Creates a highly fluorescent derivative for sensitive detection. rsc.org
BSTFA Active Hydrogens (e.g., -OH, -NH) GC-MS/FID Increases volatility and thermal stability by forming trimethylsilyl (B98337) (TMS) ethers. youtube.com
Methoxyamine Hydrochloride Carbonyl (Aldehyde) GC-MS/FID Forms stable methoxime derivatives, preventing isomerism.

Pre-column Derivatization for LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical tool, but the direct analysis of small, neutral aldehydes like this compound can be inefficient due to their volatility and poor ionization. nih.govnih.gov Pre-column derivatization addresses these issues by converting the aldehyde into a more suitable derivative for LC-MS analysis. The primary goals of this derivatization are to increase the analyte's stability, improve chromatographic retention and separation, and, most importantly, enhance ionization efficiency for better mass spectrometric detection. nih.gov

Derivatization for LC-MS typically involves introducing a moiety into the analyte molecule that is easily ionizable. nih.gov This often means adding a group with a permanent positive charge (for positive-ion mode) or a group that is readily protonated, such as a tertiary amine. nih.govnih.gov

Common Derivatization Reagents for Aldehydes:

Girard Reagents (Girard T and P): These are hydrazine-based reagents that react with the carbonyl group of aldehydes. They introduce a quaternary ammonium (B1175870) group, which carries a permanent positive charge, significantly improving detection sensitivity in positive-ion ESI-MS. nih.govacs.org The Girard reaction is chemoselective for carbonyl compounds and can be performed under mild conditions. acs.org

4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA): This is a newer generation derivatization agent designed to improve the analysis and screening of aldehydes. It introduces a group with a permanent charge and specific isotopic patterns (due to bromine), which aids in the detection and identification of unknown aldehydes. Derivatization with 4-APEBA can be achieved under mild conditions (e.g., pH 5.7, 10 °C). nih.gov

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA is a widely used reagent that reacts with carbonyls to form stable oxime derivatives. acs.orgsigmaaldrich.com The addition of the pentafluorobenzyl group enhances detectability in both positive and negative ion modes of mass spectrometry. acs.org For many carbonyls, the PFBHA derivative yields a strong pseudomolecular ion [M+H]⁺ in positive atmospheric pressure chemical ionization (APCI). acs.org

The derivatization process itself must be optimized for factors such as reagent concentration, reaction time, temperature, and pH to ensure a complete and reproducible reaction, leading to maximal derivative yield. nih.govnih.gov

Table 1: Comparison of Pre-column Derivatization Reagents for LC-MS Analysis of Aldehydes

Derivatization ReagentTarget Functional GroupKey Advantage for LC-MSTypical Reaction ConditionsReference
Girard's Reagent TCarbonyl (Aldehyde/Ketone)Introduces a permanent positive charge (quaternary ammonium group).Mild acidic conditions. nih.govacs.org
4-APEBACarbonyl (Aldehyde)Adds a permanent charge and a bromine isotopic signature for enhanced screening.pH 5.7, 10 °C, 3 hours. nih.gov
PFBHACarbonyl (Aldehyde/Ketone)Forms stable oximes, enhances sensitivity in both positive and negative ion modes.Reaction is often fast and can be performed in various solvents. acs.orgsigmaaldrich.com
Dansylhydrazine (Dns-Hz)Carbonyl (Aldehyde/Ketone)Introduces a tertiary amine group that is easily protonated, enhancing ionization.Acidic conditions. nih.gov

Derivatization for Enhanced Spectroscopic Detection (e.g., UV, Fluorescence)

For detection methods like UV-Visible (UV-Vis) or fluorescence spectroscopy, derivatization is employed to attach a chromophore or a fluorophore to the this compound molecule. researchgate.net Many simple aldehydes have weak native absorbance and are non-fluorescent, making their direct detection difficult and insensitive. researchgate.nettandfonline.com

Derivatization for UV-Vis Detection:

The most common reagent for enhancing UV-Vis detection of aldehydes is 2,4-Dinitrophenylhydrazine (DNPH) . nih.govmt.com DNPH reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative. This derivative is a highly colored compound with strong absorbance in the visible or near-UV region of the spectrum (typically around 355-360 nm), moving the detection to a wavelength with less interference than the far-UV. mt.comresearchgate.net The resulting hydrazones are well-suited for analysis by HPLC-UV. nih.govmt.com The reaction is typically carried out in an acidic solution. nih.gov

Derivatization for Fluorescence Detection:

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis absorption. nih.gov Derivatization for fluorescence involves reacting the aldehyde with a non-fluorescent reagent to yield a highly fluorescent product.

N-acetylhydrazine acridone (AHAD): This novel fluorescence labeling reagent was specifically designed for the sensitive detection of benzaldehyde. nih.gov It reacts with benzaldehyde under acidic catalysis (trichloroacetic acid) at 40 °C for 30 minutes to form a highly fluorescent derivative, which can be detected at excitation and emission wavelengths of 371 nm and 421 nm, respectively. nih.gov

1,3-Cyclohexanedione: This reagent is used in post-column derivatization methods for HPLC analysis. jascoinc.comjasco-global.com It reacts with aldehydes to form fluorescent products that can be monitored, allowing for the sensitive detection of various aldehydes in aqueous samples. jasco-global.com

2-[2-(7H-dibenzo[a,g] carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine (DBCEEC): This reagent was developed as a highly sensitive fluorescence tag for aldehydes. nih.gov It reacts quickly with aldehydes in the presence of an acid catalyst to form stable and intensely fluorescent derivatives. The derivatives can be excited at 300 nm and show a maximum emission at 400 nm. nih.gov

Table 2: Derivatization Reagents for Enhanced Spectroscopic Detection of Aldehydes

ReagentDetection MethodPrincipleTypical Detection Wavelengths (Excitation/Emission or λmax)Reference
2,4-Dinitrophenylhydrazine (DNPH)UV-VisForms a colored 2,4-dinitrophenylhydrazone derivative.~360 nm nih.govresearchgate.net
N-acetylhydrazine acridone (AHAD)FluorescenceForms a fluorescent derivative with benzaldehyde.Ex: 371 nm / Em: 421 nm nih.gov
1,3-CyclohexanedioneFluorescenceReacts with aldehydes to form a fluorescent product (often post-column).Not Specified jascoinc.comjasco-global.com
DBCEECFluorescenceForms a highly sensitive and stable fluorescent derivative.Ex: 300 nm / Em: 400 nm nih.gov
2-diphenylacetyl-1,3-indandione-1-hydrazoneFluorescenceForms fluorescent azine derivatives with aldehydes.Ex: 420-440 nm / Em: 525 nm tandfonline.com

Simultaneous Derivatization and Extraction in Green Processes

Modern analytical chemistry emphasizes the development of methods that are more environmentally friendly, a concept known as Green Analytical Chemistry. youtube.com Key principles include reducing solvent use, minimizing waste, and decreasing energy consumption. youtube.com For sample preparation, this has led to the development of miniaturized and automated techniques that combine multiple steps, such as derivatization and extraction, into a single process. dntb.gov.ua

These integrated methods are particularly beneficial for analyzing trace levels of aldehydes in complex matrices like water. wiley.comnih.gov

Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UDLLME): This technique involves the rapid injection of a mixture of a small volume of extraction solvent and a disperser solvent (like ethanol) into an aqueous sample. nih.gov The derivatizing reagent (e.g., PFBHA) is included in this mixture. Ultrasound is applied to create a fine cloudy emulsion, maximizing the surface area between the sample and the extraction solvent, which facilitates simultaneous and rapid derivatization and extraction of the aldehyde into the micro-droplets of the extraction solvent. nih.gov The process is very fast, often completed in minutes, and uses microliter volumes of organic solvents, aligning with green chemistry principles. nih.gov

In-Situ Aqueous Derivatization and Salting-Out-Assisted Liquid-Liquid Extraction: This approach involves performing the derivatization reaction directly within the aqueous sample. dntb.gov.ua Following the reaction, a salting-out effect is induced by adding a salt, which decreases the solubility of the derivatized analyte and the extraction solvent in the aqueous phase, thereby promoting the transfer of the derivative into the organic phase. dntb.gov.ua

Bar Adsorptive Microextraction (BAμE) and In-Drop Derivatization: These techniques further miniaturize the extraction process. For instance, volatile aldehydes can be extracted from the headspace of a sample into a microdroplet of solvent containing the derivatizing reagent (e.g., DNPH). nih.gov This allows for simultaneous extraction and derivatization with minimal solvent consumption. nih.gov

These green approaches not only reduce environmental impact but also often improve sample throughput, reduce analysis time, and can enhance sensitivity by achieving high enrichment factors. wiley.comnih.gov

Table 3: Green Analytical Processes for Aldehyde Analysis

TechniquePrincipleKey "Green" AdvantageTypical ReagentReference
Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UDLLME)Simultaneous derivatization and extraction into a dispersed micro-solvent, assisted by ultrasound.Very low solvent volume (μL), rapid process (minutes).PFBHA nih.gov
Simultaneous Extraction and Derivatization (EPA Method 556.1 adaptation)Exothermic hydration of magnesium sulphate raises temperature to accelerate in-situ derivatization and extraction.Reduced solvent volume and drastically shortened reaction time (1 minute).PFBHA wiley.com
Headspace Liquid-Phase Microextraction with In-Drop DerivatizationVolatile aldehydes are headspace extracted and simultaneously derivatized in a suspended microdroplet of solvent.Minimal solvent use, combines extraction and derivatization.DNPH nih.gov

Quantitative Analytical Method Validation

Once an analytical method for this compound has been developed, it must be validated to ensure its performance is reliable, reproducible, and suitable for its intended purpose. researchgate.netscribd.com Method validation is a critical requirement in quality control and regulated environments. The key validation parameters include linearity, precision, accuracy, sensitivity (Limit of Detection and Limit of Quantification), and specificity. researchgate.netmdpi.com

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. nih.govscribd.com An excellent coefficient of determination (R² > 0.99) is often required. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material or a spiked sample) and calculating the percent recovery. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. mdpi.com The LOD is often calculated based on a signal-to-noise ratio of 3, while the LOQ is based on a ratio of 10. nih.gov

Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Table 4: Example Validation Parameters from Aldehyde Analysis Methods

Analyte/MethodLinearity RangeCoefficient of Determination (R²)LODPrecision (RSD%)Reference
Aldehydes via DBCEEC derivatization (HPLC-FL)0.01–10 nmol/mL> 0.99910.2–1.78 nmol/LNot Specified nih.gov
Benzaldehyde via AHAD derivatization (HPLC-FL)0.003–5 nmol/mLNot SpecifiedNot SpecifiedNot Specified nih.gov
Aldehydes via UDLLME-PFBHA (GC-MS)0.8–160 μg/L0.9983–0.99930.16–0.23 μg/L1.8–10.2% nih.gov
Aldehydes via DNPH derivatization (LC/APCI-MS/MS)4-5 orders of magnitudeNot Specified0.3–1.0 nM1.3–9.9% nih.gov

Compound Index

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign methods for the synthesis of specifically substituted aromatic aldehydes like 3-Ethyl-5-methylbenzaldehyde is a continuous goal in organic chemistry. While general methods for the formylation of aromatic compounds are well-established, future research should focus on novel routes that offer improved yields, selectivity, and sustainability.

Current general approaches that could be adapted and optimized for this compound include:

Friedel-Crafts Formylation and Related Reactions: Classic methods such as the Gattermann-Koch and Vilsmeier-Haack reactions could be investigated for the direct formylation of 1-ethyl-3-methylbenzene. Research should aim to identify catalysts and reaction conditions that maximize the yield of the desired 3-ethyl-5-methyl isomer and minimize the formation of other isomers.

Oxidation of 3-Ethyl-5-methylbenzyl Alcohol: A plausible route involves the synthesis of the corresponding benzyl (B1604629) alcohol followed by its selective oxidation. Future work could explore a variety of modern, greener oxidizing agents to achieve this transformation efficiently and with minimal waste.

Metal-Catalyzed Cross-Coupling Reactions: Advanced synthetic strategies involving the coupling of a suitable organometallic reagent with a formylating agent could provide a highly convergent and flexible route.

A significant focus of future synthetic research should be on the implementation of green chemistry principles . This includes the use of renewable starting materials, solvent-free reaction conditions, and the development of catalytic systems that can be easily recovered and reused. The table below outlines potential areas of investigation for sustainable synthesis.

Synthetic StrategyPotential for SustainabilityKey Research Objectives
BiocatalysisUse of enzymes for selective oxidation or formylation, mild reaction conditions.Screening for suitable enzymes, optimization of reaction parameters.
Flow ChemistryImproved heat and mass transfer, enhanced safety, potential for automation.Development of a continuous flow process for key synthetic steps.
MechanochemistryReduced solvent usage, potential for novel reactivity.Investigation of solid-state reactions for the synthesis of precursors.

Deeper Understanding of Complex Reaction Mechanisms and Kinetics

A fundamental understanding of the reaction mechanisms and kinetics involving this compound is crucial for its effective utilization in synthesis and materials science. The electronic and steric effects of the ethyl and methyl substituents at the meta positions will influence the reactivity of both the aromatic ring and the aldehyde functional group.

Future research should systematically investigate:

Electrophilic Aromatic Substitution: The directing effects of the ethyl and methyl groups in electrophilic substitution reactions on the this compound ring need to be experimentally determined and computationally modeled. This will provide valuable data on the regioselectivity of reactions such as nitration, halogenation, and acylation. msu.edumasterorganicchemistry.comlumenlearning.com

Nucleophilic Addition to the Carbonyl Group: The kinetics and thermodynamics of nucleophilic addition reactions to the aldehyde functionality should be studied. This includes reactions with common nucleophiles like organometallics, amines, and stabilized carbanions. Comparative studies with other substituted benzaldehydes would elucidate the specific influence of the 3-ethyl and 5-methyl substitution pattern.

Condensation Reactions: The reactivity of this compound in condensation reactions, such as the aldol (B89426) and Knoevenagel condensations, should be explored to understand its potential for forming larger, more complex molecules. byjus.com

Kinetic studies will be instrumental in quantifying the reaction rates and determining the activation parameters, providing deeper insight into the transition states of these reactions.

Design and Synthesis of New Functional Materials Derived from this compound

The unique substitution pattern of this compound makes it an interesting building block for the synthesis of novel functional materials. The aldehyde group provides a reactive handle for incorporation into a variety of molecular architectures.

Promising areas for future research include:

Polymers and Copolymers: this compound can be used as a monomer or a modifying agent in the synthesis of polymers. For example, it could be incorporated into condensation polymers such as polyesters or polyimides, where the dialkyl substitution might impart desirable properties like improved solubility or modified thermal characteristics. Research into donor-acceptor conjugated polymers for electronic applications could also be a fruitful avenue. rsc.org

Schiff Bases and Metal Complexes: The reaction of this compound with primary amines will yield Schiff bases, which are versatile ligands for the formation of metal complexes. These complexes could be investigated for their catalytic activity, photoluminescent properties, or biological applications.

Molecular Scaffolds for Supramolecular Chemistry: The rigid aromatic core and the reactive aldehyde group make this compound a suitable starting material for the synthesis of larger molecules designed for molecular recognition and self-assembly.

The following table summarizes potential functional materials and their target applications.

Material ClassSynthetic ApproachPotential Applications
Specialty PolymersPolycondensation, polymerization of derivativesHigh-performance plastics, organic electronics
Metal-Organic Frameworks (MOFs)Synthesis of linker moleculesGas storage, catalysis, sensing
Liquid CrystalsIncorporation into mesogenic structuresDisplay technologies, sensors
Fluorescent ProbesDerivatization to form fluorophoresBioimaging, chemical sensing

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound, guiding experimental work and accelerating discovery. Future research should leverage advanced computational modeling to:

Predict Molecular Properties: Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound. researchgate.netnih.govcanterbury.ac.ukresearchgate.netnih.gov This data would be invaluable for its characterization and for understanding its reactivity.

Model Reaction Mechanisms: Computational studies can elucidate the transition states and reaction pathways for various reactions involving this compound. This would provide a detailed understanding of the factors controlling reactivity and selectivity.

Structure-Property Relationships: By computationally screening a range of virtual derivatives of this compound, it is possible to establish structure-property relationships. This can guide the design of new molecules with tailored electronic, optical, or material properties.

Development of Enantioselective Transformations Involving this compound

The development of enantioselective reactions is a cornerstone of modern organic synthesis, particularly for the preparation of chiral molecules with biological activity. The prochiral nature of the aldehyde group in this compound makes it a suitable substrate for asymmetric transformations.

Future research should focus on:

Asymmetric Nucleophilic Additions: The enantioselective addition of organometallic reagents (e.g., Grignard reagents, organozincs) to the aldehyde group, mediated by chiral catalysts, would provide access to valuable chiral secondary alcohols.

Enantioselective Reductions: The development of chiral reducing agents or catalytic systems for the enantioselective reduction of the aldehyde to the corresponding chiral benzyl alcohol is another important research direction.

Asymmetric Catalysis: this compound can also be used as a building block for the synthesis of novel chiral ligands for asymmetric catalysis.

The success of these endeavors will rely on the identification and development of highly efficient and selective chiral catalysts.

Integration of this compound into Emerging Chemical Technologies

The unique properties of this compound may make it suitable for integration into a range of emerging chemical technologies that promise to revolutionize chemical manufacturing.

Key areas for future investigation include:

Continuous Flow Chemistry: The development of continuous flow processes for the synthesis and derivatization of this compound could offer significant advantages in terms of safety, efficiency, and scalability. ajinomoto.commdpi.comjove.com

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel transformations of this compound under mild and environmentally friendly conditions.

Bioconjugation and Chemical Biology: After suitable functionalization, derivatives of this compound could potentially be used as chemical probes or for the modification of biomolecules.

By exploring these emerging technologies, the full potential of this compound as a versatile chemical intermediate can be unlocked.

Q & A

Q. What are the common synthetic routes for preparing 3-Ethyl-5-methylbenzaldehyde, and what are their respective yields under optimized conditions?

  • Methodological Answer : Synthetic routes typically involve Friedel-Crafts alkylation or formylation of substituted toluene derivatives. For example, alkylation of 3-methylbenzaldehyde with ethyl bromide in the presence of Lewis acids (e.g., AlCl₃) can introduce the ethyl group. Alternatively, oxidation of 3-ethyl-5-methylbenzyl alcohol using mild oxidizing agents like pyridinium chlorochromate (PCC) preserves the aldehyde functionality. Yields vary with reaction conditions: Friedel-Crafts methods may achieve ~60–75% yields under optimized stoichiometry, while oxidation routes require careful control of reaction time to avoid over-oxidation to carboxylic acids .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :
  • NMR : In 1^1H NMR, expect aromatic protons as a singlet (δ 7.2–7.5 ppm for deshielded protons near substituents) and aldehyde protons as a sharp singlet (δ 9.8–10.2 ppm). The ethyl group’s methyl triplet (δ 1.2–1.4 ppm) and methylene quartet (δ 2.5–2.7 ppm) are diagnostic.
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and aromatic C-H stretches near 3000–3100 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 162 (C₁₀H₁₀O), with fragmentation patterns indicating loss of ethyl or methyl groups.
    Cross-referencing with databases like NIST Chemistry WebBook ensures accurate interpretation .

Advanced Research Questions

Q. What mechanistic insights have been elucidated for the oxidation or functionalization of this compound in catalytic systems?

  • Methodological Answer : In catalytic oxidation (e.g., using MnO₂ or TEMPO/FeCl₃ systems), the aldehyde group is oxidized to a carboxylic acid via radical intermediates. Computational studies suggest steric hindrance from the ethyl and methyl groups slows reaction kinetics compared to simpler benzaldehydes. For functionalization (e.g., aldol condensation), base-catalyzed deprotonation at the α-position requires careful solvent selection (e.g., DMF or THF) to stabilize the enolate intermediate .

Q. How can crystallographic data (e.g., from SHELX-refined structures) resolve ambiguities in the stereoelectronic properties of this compound derivatives?

  • Methodological Answer : X-ray crystallography refined via SHELXL can determine bond lengths and angles, revealing electronic effects of substituents. For example, the ethyl group’s electron-donating nature may lengthen the C=O bond compared to unsubstituted benzaldehyde. Twinning or high-resolution data (d-spacing < 0.8 Å) improves accuracy in modeling disorder in substituent orientations .

Q. What analytical strategies are recommended to address discrepancies in purity assessments of this compound across different analytical methods (e.g., HPLC vs. GC-MS)?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against certified standards.
  • GC-MS : Derivatize the aldehyde (e.g., as a hydrazone) to improve volatility.
    Discrepancies often arise from matrix effects or degradation during analysis. Cross-validation via 1^1H NMR integration of impurity peaks (e.g., residual solvents or oxidation byproducts) provides orthogonal confirmation .

Q. In enzymatic studies involving this compound, how should researchers control for non-specific binding or interference from the aldehyde group in assay systems?

  • Methodological Answer :
  • Use competitive inhibitors (e.g., substrate analogs without the aldehyde group) to isolate specific binding.
  • Pre-treat enzymes with sodium borohydride to reduce aldehydes to alcohols, eliminating reactivity.
  • Include controls with structurally similar aldehydes (e.g., 4-methylbenzaldehyde) to assess selectivity.
    These steps mitigate false positives in assays targeting aldehyde dehydrogenases or oxidoreductases .

Data Contradiction and Optimization

Q. How can researchers reconcile conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Solubility discrepancies often stem from crystallinity or hygroscopicity. Perform dynamic light scattering (DLS) to detect aggregates in polar solvents (e.g., DMSO). For non-polar solvents (e.g., hexane), use saturation solubility tests with gravimetric analysis. Thermodynamic solubility (via shake-flask method) should be prioritized over kinetic measurements .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.